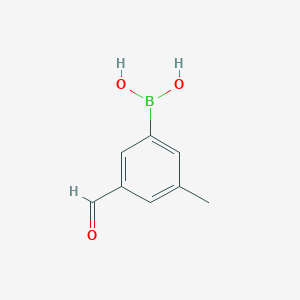

(3-Formyl-5-methylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXLUNCVVBZUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584489 | |

| Record name | (3-Formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-33-6 | |

| Record name | B-(3-Formyl-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Formyl-5-methylphenyl)boronic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 870777-33-6

Abstract

(3-Formyl-5-methylphenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 870777-33-6, is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its unique bifunctional nature, possessing both a reactive aldehyde group and a boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and data are presented to assist researchers in its effective utilization.

Chemical and Physical Properties

This compound is a white to off-white solid. The key physicochemical properties are summarized in the table below. It is important to note that this compound may exist in equilibrium with its cyclic anhydride form, the boroxine.

| Property | Value | Reference |

| CAS Number | 870777-33-6 | [1] |

| Molecular Formula | C₈H₉BO₃ | |

| Molecular Weight | 163.97 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Synthesis and Purification

A common synthetic route to this compound involves a multi-step process starting from 3,5-dimethylbenzaldehyde. The key steps are outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dimethylbenzaldehyde

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi)

-

Dry Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Bromination: 3,5-Dimethylbenzaldehyde is first monobrominated at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator such as AIBN in a suitable solvent like carbon tetrachloride. The reaction is typically carried out under reflux.

-

Grignard Formation (or Lithiation): The resulting benzylic bromide is then converted to the corresponding Grignard reagent by reacting with magnesium turnings in dry diethyl ether. Alternatively, a lithium-halogen exchange can be performed using n-butyllithium in dry THF at low temperatures (e.g., -78 °C).

-

Borylation: The Grignard or organolithium reagent is then reacted with triisopropyl borate at low temperature.

-

Hydrolysis: The reaction mixture is quenched with aqueous hydrochloric acid to hydrolyze the borate ester and yield the desired this compound.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as a mixture of acetone and water, or by column chromatography on silica gel.

Workflow Diagram:

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

The dual functionality of this compound makes it a valuable synthon in the construction of biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the facile introduction of the formyl- and methyl-substituted phenyl ring into a wide range of molecular scaffolds.

Reductive Amination and Other Aldehyde Chemistries

The aldehyde group can be derivatized through various reactions, including reductive amination to form secondary or tertiary amines, Wittig reactions to form alkenes, and aldol condensations. These transformations are fundamental in building molecular complexity.

Signaling Pathway Interaction (Hypothetical)

While specific signaling pathway interactions for this compound itself are not extensively documented, its derivatives are often designed as inhibitors of various enzymes, such as kinases or proteases. The general logic for designing a kinase inhibitor using this scaffold is depicted below.

Caption: Hypothetical kinase inhibition by a derivative.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key building block for synthetic chemists, particularly those in the pharmaceutical industry. Its well-defined reactivity and commercial availability make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in its effective use.

References

(3-Formyl-5-methylphenyl)boronic acid: A Technical Guide to its Structural Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-5-methylphenyl)boronic acid, with the CAS number 870777-33-6, is a versatile organic compound that plays a significant role as a building block in synthetic chemistry.[1][2][3] Its unique structure, featuring both a formyl group and a boronic acid moiety, makes it a valuable reagent, particularly in the construction of complex organic molecules. This technical guide provides a comprehensive overview of its structural properties, experimental protocols for its synthesis and application, and its relevance in the field of drug development.

Core Structural and Physical Properties

This compound is a solid at room temperature.[4] While specific experimental data for some properties of this exact molecule are not widely published, the available data and properties of closely related compounds are summarized below.

| Property | Value | Reference |

| CAS Number | 870777-33-6 | [1][2][3] |

| Molecular Formula | C₈H₉BO₃ | [1] |

| Molecular Weight | 163.97 g/mol | [1] |

| Melting Point | Not definitively reported for this compound. For the related 3-Formylphenylboronic acid: 109-113 °C. | [5] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Soluble in methanol. | [6] |

Spectroscopic Data

¹H NMR Spectroscopy (Reference: 3-Formylphenylboronic acid)

The proton NMR spectrum of 3-formylphenylboronic acid provides a template for the expected signals of this compound. The key resonances include signals for the aromatic protons, the aldehyde proton, and the hydroxyl protons of the boronic acid group.[5] For the methylated analogue, an additional singlet corresponding to the methyl group protons would be expected.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show distinct signals for the aromatic carbons, the carbonyl carbon of the formyl group, and the carbon atom attached to the boronic acid moiety. The methyl group would also present a characteristic signal in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of boronic acids typically displays characteristic absorption bands. Key expected vibrational modes for this compound would include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C=O stretching: A strong absorption band around 1700 cm⁻¹ due to the aldehyde carbonyl group.

-

C-H stretching (aromatic and aldehyde): Signals typically appearing around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

-

B-O stretching: A strong band in the 1300-1400 cm⁻¹ region.[7]

-

C-O stretching: Bands in the 1000-1100 cm⁻¹ region.[7]

Experimental Protocols

Synthesis of Arylboronic Acids

A general and widely used method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.[8] A patent for producing formylphenylboronic acids describes a high-yield process that can be adapted for this compound.[9]

General Procedure:

-

Grignard Reagent Formation: The corresponding aryl bromide (e.g., 3-bromo-5-methylbenzaldehyde) is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous ether at low temperature (typically -78 °C).

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature and then hydrolyzed with an aqueous acid (e.g., hydrochloric acid) to yield the desired boronic acid.

-

Purification: The crude product can be purified by extraction and recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is extensively used in drug discovery.[10][11][12]

General Protocol:

-

Reaction Setup: A reaction vessel is charged with this compound, an aryl or vinyl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, until the reaction is complete as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography or recrystallization.

Application in Drug Development: The Suzuki-Miyaura Coupling Workflow

The primary application of this compound in drug development is as a versatile building block in the synthesis of complex bioactive molecules.[13][14][15] The Suzuki-Miyaura coupling reaction enables the efficient formation of biaryl structures, which are common motifs in many pharmaceutical agents.[12] The formyl group on the boronic acid can be further functionalized to introduce additional diversity into the target molecules.

The following diagram illustrates the central role of this boronic acid in a typical drug discovery workflow utilizing the Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its bifunctional nature allows for its incorporation into complex molecular architectures via the robust and reliable Suzuki-Miyaura cross-coupling reaction, with the formyl group providing a handle for subsequent chemical modifications. This technical guide consolidates the available structural and procedural information to aid researchers and scientists in leveraging the full potential of this important chemical entity. Further experimental investigation is warranted to fully characterize its physical and spectroscopic properties.

References

- 1. 870777-33-6|this compound|BLD Pharm [bldpharm.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. rndmate.com [rndmate.com]

- 4. (3-Fluoro-5-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 5. 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. cris.unibo.it [cris.unibo.it]

- 9. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

Physical and chemical properties of (3-Formyl-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of (3-Formyl-5-methylphenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Properties

This compound, with the CAS number 870777-33-6, is a disubstituted phenylboronic acid derivative. Its structure features a formyl and a methyl group at the meta-positions relative to the boronic acid moiety. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of complex organic molecules.[1][2]

| Property | Value | Source |

| CAS Number | 870777-33-6 | [1][2][3] |

| Molecular Formula | C₈H₉BO₃ | [1][3][4] |

| Molecular Weight | 163.97 g/mol | [1][3] |

| InChI | InChI=1S/C8H9BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5,11-12H,1H3 | [3] |

| InChIKey | IDXLUNCVVBZUEN-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=CC(C=O)=C1)B(O)O | [1] |

Physical and Chemical Properties

Table of Physical and Chemical Properties

| Property | Value | Notes and Comparison |

| Melting Point | Data not available | For comparison, the melting point of 3-Formylphenylboronic acid is reported to be in the range of 109-113 °C. The presence of a methyl group might slightly alter this value. |

| Boiling Point | Data not available | Boronic acids often decompose at high temperatures, making boiling point determination challenging. |

| Solubility | Data not available | Phenylboronic acids generally exhibit solubility in polar organic solvents like methanol.[5] |

| Appearance | Likely a white to off-white solid | Based on the appearance of similar phenylboronic acid derivatives. |

| Stability | Store in an inert atmosphere at 2-8°C.[1] | Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines.[6] |

Spectral Data

Detailed spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and comparison with analogous compounds like 3-Formylphenylboronic acid.

Predicted Spectral Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (around 10 ppm), the methyl protons (around 2.5 ppm), and a broad singlet for the boronic acid protons. The splitting patterns of the aromatic protons would be indicative of the 1,3,5-substitution pattern. For comparison, the ¹H NMR spectrum of 3-Formylphenylboronic acid shows aromatic protons in the range of 7.5-8.3 ppm and the aldehyde proton at 10.04 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically >190 ppm), the methyl carbon, and the carbon attached to the boron atom (which can sometimes be broad or difficult to observe).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), the C=O stretching of the aldehyde (~1700 cm⁻¹), C-H stretching of the aromatic ring and aldehyde, and B-O stretching (~1350 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and the boronic acid group.

Reactivity and Synthetic Applications

This compound is a valuable reagent in organic synthesis, primarily utilized in cross-coupling reactions and as a precursor for the synthesis of more complex molecules.

Suzuki-Miyaura Coupling

The boronic acid functionality makes this compound an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[6] The presence of the formyl and methyl groups allows for the synthesis of highly functionalized biaryl compounds.

Diagram: Generalized Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Synthetic Transformations

The formyl group can undergo a variety of chemical transformations, including:

-

Oxidation to a carboxylic acid.

-

Reduction to a hydroxymethyl group.

-

Reductive amination to form substituted amines.

-

Wittig reaction and other olefination reactions to form alkenes.

These reactions, combined with the reactivity of the boronic acid group, provide a versatile platform for the synthesis of a wide range of complex organic molecules.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, a general and widely used method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6][8]

General Synthesis of Phenylboronic Acids

Diagram: General Synthesis of Phenylboronic Acids

Caption: A common synthetic route to arylboronic acids via a Grignard reagent.

Methodology:

-

Grignard Reagent Formation: An aryl halide (e.g., 3-bromo-5-methylbenzaldehyde, with the aldehyde group potentially protected) is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature (typically -78 °C).

-

Hydrolysis: The resulting boronic ester intermediate is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield the final arylboronic acid product.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography.

Safety and Handling

This compound is classified as a hazardous substance.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Potential Biological Activity

While no specific biological activity has been reported for this compound, the broader class of boronic acids has garnered significant interest in medicinal chemistry.[8] Boronic acid derivatives are known to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties.[8] The boronic acid moiety can form reversible covalent bonds with the active sites of certain enzymes, making them attractive candidates for inhibitor design.[8] Further research is required to elucidate any potential biological roles of this compound.

Diagram: Boronic Acid-Enzyme Interaction

Caption: Schematic of a boronic acid inhibitor forming a reversible covalent bond.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from related boronic acid derivatives. As with any chemical reagent, proper safety precautions should be observed during handling and use. Further research into the specific properties and biological activities of this compound is warranted and will likely expand its applications in science and industry.

References

- 1. 870777-33-6|this compound|BLD Pharm [bldpharm.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. 870777-33-6[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. 870777-33-6[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 5. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Innovation: A Technical Guide to (3-Formyl-5-methylphenyl)boronic Acid in Research

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

(3-Formyl-5-methylphenyl)boronic acid , a bifunctional organoboron compound, has emerged as a critical building block in modern organic synthesis. Its unique structure, featuring both a formyl group and a boronic acid moiety on a methyl-substituted phenyl ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its key applications, with a particular focus on its role in the synthesis of advanced pharmaceutical intermediates and other cutting-edge research areas.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of unsymmetrical biaryls, a structural motif prevalent in many biologically active compounds and functional materials.[1][2][3] The presence of the formyl group on the boronic acid provides a synthetic handle for further functionalization, making it a highly valuable intermediate.[4]

A notable application is in the synthesis of key intermediates for targeted cancer therapies. For instance, this compound is a crucial reactant in the synthesis of a precursor to Trametinib, a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase (MEK) 1 and 2.[5][6]

Quantitative Data Summary: Suzuki-Miyaura Coupling Reactions

The efficiency of Suzuki-Miyaura coupling reactions involving this compound is dependent on various factors, including the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of typical reaction conditions and reported yields for the synthesis of biaryl compounds.

| Aryl Halide Partner | Palladium Catalyst (mol%) | Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 2-Fluoro-4-iodo-N-methylaniline | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | >95 |

| 4-Bromo-N,N-dimethylaniline | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~90 |

| 3-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 | 6 | ~85 |

| 4-Bromoiodobenzene | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | THF | 70 | 16 | ~92 |

Note: The data presented is a compilation from various sources and representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Discovery: Synthesis of MEK Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Ras/Raf/MEK/ERK signaling pathway, which is often dysregulated in various cancers.[5] Trametinib, a MEK inhibitor, is a prime example where a key biaryl intermediate is synthesized using this compound.

The diagram below illustrates the role of MEK in the MAPK/ERK signaling pathway and the inhibitory action of drugs like Trametinib.

Caption: Inhibition of the MAPK/ERK pathway by Trametinib.

Role in Materials Science: Building Block for Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound also makes it a potential candidate as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The boronic acid and formyl groups can participate in condensation reactions to form extended, ordered networks.[7][8]

The diagram below illustrates the concept of COF synthesis using bifunctional linkers.

Caption: Conceptual diagram of COF synthesis.

Conclusion

This compound is a versatile and valuable reagent in modern chemical research. Its primary utility in Suzuki-Miyaura cross-coupling reactions has cemented its importance in the synthesis of complex biaryl compounds, particularly in the field of drug discovery for the development of targeted therapies. Furthermore, its potential as a building block for novel materials like covalent organic frameworks highlights its broader applicability. For researchers and drug development professionals, a thorough understanding of the reactivity and applications of this compound is essential for driving innovation in their respective fields.

References

- 1. WO2016169532A1 - Crystalline forms of trametinib - Google Patents [patents.google.com]

- 2. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Formylphenylboronic Acids: A Technical Guide for Researchers

An in-depth exploration of the synthesis, applications, and experimental protocols involving formylphenylboronic acids (FPBAs), providing a crucial resource for researchers, scientists, and professionals in drug development.

Formylphenylboronic acids (FPBAs) have emerged as a highly versatile class of reagents in organic chemistry and chemical biology. Their unique bifunctional nature, possessing both a reactive aldehyde group and a boronic acid moiety, allows for a wide range of chemical transformations and applications. This technical guide provides a comprehensive overview of the use of FPBAs, with a focus on their application in organic synthesis, bioconjugation, drug delivery, and sensing. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate their practical implementation in the laboratory.

Core Applications and Synthetic Utility

FPBAs are valuable building blocks in organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions and multicomponent reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. FPBAs are excellent coupling partners in these reactions, enabling the synthesis of complex biaryl compounds that are often key intermediates in the preparation of pharmaceuticals.[1][2] For instance, 4-formylphenylboronic acid is a crucial reagent in the synthesis of a key biaryl intermediate of Atazanavir, an HIV protease inhibitor.[3][4][5][6][7]

Table 1: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with Aryl Halides

| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ (3 M aq.) | Toluene/Ethanol (4:3) | Reflux | 20 | 80 | [4] |

| 2-Chloropyridine | Calx-IPr | - | - | 80 | - | 68 | [5] |

| 4-Bromoacetophenone | Pd(OAc)₂/7a | - | - | - | - | >95 | [8] |

| Aryl Bromides (various) | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | Ethanol/Water (1:1) | RT | - | Good to Excellent | [9] |

| Aryl Bromides (various) | Pyridine-based Pd(II) complex | KOH | Water | 160 | 2 | 91-96 | [10] |

Experimental Protocol: Synthesis of 2-(4-Formylphenyl)pyridine via Suzuki-Miyaura Coupling [3][4]

-

Reaction Setup: In a microwave-compatible vessel, combine 2-bromopyridine (1.0 equiv.), 4-formylphenylboronic acid (1.2-1.9 equiv.), and Pd(PPh₃)₄ (0.2 mol%).

-

Solvent and Base Addition: Add a degassed mixture of toluene and ethanol (4:3) as the organic phase and a 3 M aqueous solution of Na₂CO₃ as the base.

-

Reaction Conditions: Heat the mixture under microwave irradiation at 150 °C for 20 minutes.

-

Work-up and Purification: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-formylphenyl)pyridine.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[11][12] This reaction is valuable for the synthesis of various biologically active molecules.[13][14][15] While specific examples utilizing formylphenylboronic acids are less common in the literature, the aldehyde functionality of FPBAs makes them suitable substrates for this transformation.

General Experimental Protocol: Hantzsch Dihydropyridine Synthesis [11]

-

Reactant Mixture: In a suitable solvent (e.g., ethanol), combine the aldehyde (1 equiv., e.g., 4-formylphenylboronic acid), a β-ketoester (2 equiv., e.g., ethyl acetoacetate), and a nitrogen source (1 equiv., e.g., ammonia or ammonium acetate).

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be isolated by filtration.

-

Aromatization (Optional): The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as ferric chloride, manganese dioxide, or potassium permanganate.[11]

Caption: Reaction pathway of the Hantzsch pyridine synthesis.

Bioconjugation and Protein Labeling

The unique reactivity of the ortho-formylphenylboronic acid (2-FPBA) moiety has been extensively exploited for bioconjugation and protein labeling. The key reaction is the formation of a stable iminoboronate linkage with hydrazides or a thiazolidinoboronate (TzB) complex with N-terminal cysteine residues.[16]

Iminoboronate Formation

2-FPBA and its derivatives react rapidly with hydrazides to form stable iminoboronates. This reaction is characterized by its fast kinetics, with rate constants comparable to the fastest bioorthogonal ligations.[17]

Table 2: Kinetic Data for Iminoboronate Formation with 2-Acetylphenylboronic Acid (2-APBA)

| Reactant | Rate Constant (k₁) (M⁻¹s⁻¹) | Hydrolysis Rate Constant (k₋₁) (s⁻¹) | Reference |

| Phenylhydrazine | 1.7 x 10³ (±80) | 1.2 x 10⁻⁴ | [17] |

| Hydrazide-modified peptide | ~10² - 10³ | - | [17] |

Experimental Protocol: Protein Labeling via Iminoboronate Formation

-

Protein Preparation: Prepare a solution of the protein containing a hydrazide handle in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Labeling Reagent Preparation: Dissolve the 2-FPBA-functionalized label (e.g., a fluorescent dye) in a minimal amount of a water-miscible organic solvent like DMSO.

-

Labeling Reaction: Add the labeling reagent to the protein solution in a slight molar excess. Incubate the reaction at room temperature. The reaction is typically fast and can be monitored by LC-MS.

-

Purification: Remove the unreacted label by size-exclusion chromatography.

-

Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy if the label has a distinct absorbance, and confirm the conjugation by SDS-PAGE and mass spectrometry.

Thiazolidinoboronate (TzB) Formation

2-FPBA reacts specifically and rapidly with proteins and peptides possessing an N-terminal cysteine residue to form a stable thiazolidinoboronate (TzB) complex.[16] This reaction proceeds with rate constants in the order of 10² to 10³ M⁻¹s⁻¹.[16]

Caption: General workflow for protein labeling using 2-FPBA.

Drug Delivery Systems

Phenylboronic acids (PBAs), including FPBAs, have garnered significant attention for their use in targeted drug delivery systems, particularly in cancer therapy.[4][17] This is due to their ability to bind to sialic acid residues that are often overexpressed on the surface of cancer cells. FPBA-functionalized nanoparticles can be designed to encapsulate therapeutic agents and release them in a controlled manner at the tumor site.[18]

Table 3: Characteristics of FPBA-Functionalized Nanoparticles for Drug Delivery

| Nanoparticle System | Drug | Particle Size (nm) | Drug Loading Content (%) | Drug Release Profile | Reference |

| PBA-functionalized polymeric nanoparticles | Emodin | 40-84 | Not specified | pH-triggered | [18] |

| Silk fibroin nanoparticles | Naringenin | ~130 | 0.3 - 1.0 (LOD/LOQ) | Not specified | [19] |

Experimental Protocol: Preparation and Drug Loading of PBA-Functionalized Nanoparticles [18]

-

Polymer Synthesis: Synthesize a polymer functionalized with phenylboronic acid, for example, by polymerization of a PBA-containing monomer.

-

Nanoparticle Formation: Prepare the nanoparticles using a method such as solvent displacement. Briefly, dissolve the PBA-functionalized polymer in a water-miscible organic solvent (e.g., methanol) and add this solution dropwise to deionized water under stirring. The nanoparticles self-assemble as the solvent diffuses.

-

Drug Loading: The drug can be loaded during the nanoparticle formation process by dissolving it in the organic polymer solution or after formation by incubating the nanoparticles in a solution of the drug.

-

Purification: Remove the unloaded drug by dialysis or centrifugation.

-

Characterization: Characterize the nanoparticles for their size and morphology (e.g., by Dynamic Light Scattering and Transmission Electron Microscopy), and determine the drug loading content and release kinetics using techniques like UV-Vis spectroscopy or HPLC.[19][20]

Caption: Targeted drug delivery using FPBA-functionalized nanoparticles.

Sensing Applications

The ability of boronic acids to reversibly bind with diols forms the basis of their application in chemical sensors, particularly for the detection of carbohydrates.[21][22][23] Fluorescent sensors incorporating FPBAs can exhibit changes in their emission properties upon binding to saccharides.

Table 4: Binding Constants of Boronic Acid-Based Fluorescent Sensors for Saccharides

| Sensor | Saccharide | Binding Constant (K) (M⁻¹) | Reference |

| Pyridinium-based boronic acid sensor | D-Fructose | 353 | [22] |

| Pyridinium-based boronic acid sensor | D-Glucose | 1378 | [22] |

| Phenylboronic acid | D-Fructose | 4365 | [22] |

| Phenylboronic acid | D-Glucose | 110 | [22] |

Fluorescent Probes for Hydrogen Peroxide

Boronate-based probes have been developed for the selective detection of hydrogen peroxide (H₂O₂).[24][25][26][27][28] The mechanism involves the H₂O₂-mediated oxidation of the boronate ester to a phenol, which leads to a change in the fluorescence of the molecule. While many such probes exist, those based on FPBAs are an active area of research.

Experimental Protocol: Characterization of a Boronate-Based H₂O₂ Probe [25]

-

Probe Solution: Prepare a stock solution of the boronate-based fluorescent probe in a suitable solvent (e.g., methanol).

-

Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.25 or 8.21).

-

Fluorescence Measurements: In a cuvette, add the probe to the buffer solution to a final concentration (e.g., 5-30 µM). Record the initial fluorescence spectrum.

-

H₂O₂ Addition: Add varying concentrations of a hydrogen peroxide solution to the cuvette and incubate for a specific time (e.g., 10-30 minutes).

-

Data Analysis: Record the fluorescence spectra after the addition of H₂O₂. The change in fluorescence intensity can be used to determine the detection limit and sensitivity of the probe.

Caption: General sensing mechanisms of FPBA-based probes.

Conclusion

Formylphenylboronic acids are remarkably versatile reagents with a broad spectrum of applications in modern chemistry and biology. Their utility in constructing complex molecules through Suzuki-Miyaura coupling and Hantzsch pyridine synthesis makes them invaluable tools for synthetic chemists. Furthermore, the unique reactivity of the 2-formylphenylboronic acid moiety has paved the way for innovative bioconjugation strategies, enabling the site-specific labeling of proteins with high efficiency. The ability of FPBAs to interact with biologically relevant molecules has also led to their use in the development of targeted drug delivery systems and sensitive chemical sensors. The experimental protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers looking to harness the potential of these powerful chemical tools in their own investigations. As research in this area continues to expand, the development of new FPBA derivatives and their applications is anticipated to further broaden the horizons of chemical synthesis, drug discovery, and diagnostics.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41464G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caribjscitech.com [caribjscitech.com]

- 7. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 13. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Chemistry Portal - Literature [organic-chemistry.org]

- 15. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. General method for the quantification of drug loading and release kinetics of nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sites.pitt.edu [sites.pitt.edu]

- 22. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. acsu.buffalo.edu [acsu.buffalo.edu]

- 25. researchgate.net [researchgate.net]

- 26. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Boronate-based fluorescent probes: imaging hydrogen peroxide in living systems. | Semantic Scholar [semanticscholar.org]

- 28. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

The Formyl Group's Directing Influence: A Technical Guide to the Reactivity of Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the formyl group (-CHO) in modulating the reactivity of phenylboronic acids. A potent electron-withdrawing and sterically influential substituent, the formyl group significantly impacts the chemical behavior of the boronic acid moiety, influencing key reactions in organic synthesis and drug discovery. This document provides a comprehensive overview of its electronic and steric effects, impact on acidity, and performance in cornerstone cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Dual Nature of the Formyl Group: Electronic and Steric Effects

The formyl group exerts a strong influence on the phenylboronic acid scaffold through a combination of electronic and steric effects. Its position on the phenyl ring—ortho, meta, or para—determines the extent of these contributions and, consequently, the overall reactivity of the molecule.

Electronic Effects: The formyl group is a powerful electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance delocalization of electron density from the aromatic ring to the carbonyl group. This electron-withdrawing nature has several key consequences:

-

Increased Acidity: The formyl group significantly increases the Lewis acidity of the boronic acid. By withdrawing electron density from the boron atom, it enhances its electrophilicity, making it more receptive to nucleophilic attack by hydroxide ions. This results in a lower pKa value compared to unsubstituted phenylboronic acid.[1][2] The effect is most pronounced when the formyl group is in the ortho or para position, where resonance effects are maximized.[1]

-

Modulation of Reactivity in Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, the electronic nature of the substituents on the phenylboronic acid can influence the rate of transmetalation. Electron-withdrawing groups can sometimes slow down this step. However, the formyl group's presence is generally well-tolerated in many cross-coupling reactions.[3][4]

Steric Effects: The steric bulk of the formyl group, particularly when positioned at the ortho position, can hinder the approach of reactants to the boronic acid moiety. This can influence reaction rates and, in some cases, product distribution.[3][5] For instance, in Suzuki-Miyaura couplings, ortho-substituents can impact the efficiency of the reaction.[3]

Quantitative Analysis of Acidity: The pKa of Formyl-Substituted Phenylboronic Acids

The acidity of a boronic acid, quantified by its pKa, is a critical parameter that influences its behavior in various applications, including its ability to bind to diols in biological systems and its reactivity in cross-coupling reactions. The electron-withdrawing formyl group generally lowers the pKa of phenylboronic acid.

| Phenylboronic Acid Derivative | pKa | Reference |

| Phenylboronic acid | 8.83 | [6] |

| 2-Formylphenylboronic acid | 7.20 | [6] |

| 3-Formylphenylboronic acid | 8.13 | [6] |

| 4-Formylphenylboronic acid | 7.84 | [6] |

| 5-Trifluoromethyl-2-formylphenylboronic Acid | ~7.4 | [2] |

Table 1: Comparison of pKa values for various formyl-substituted phenylboronic acids.

The data clearly indicates that the presence of a formyl group increases the acidity (lowers the pKa) of the phenylboronic acid. The ortho-isomer (2-formylphenylboronic acid) exhibits the lowest pKa, likely due to a combination of strong electron-withdrawing effects and potential intramolecular interactions between the formyl oxygen and the boron center.[6][7] In aqueous solution, 2-formylphenylboronic acid can exist in equilibrium with a cyclic benzoxaborole structure, which contributes to its lower pKa.[6][7]

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. Formyl-substituted phenylboronic acids are valuable coupling partners in these reactions, allowing for the synthesis of complex biaryl aldehydes, which are precursors to a wide range of pharmaceuticals and functional materials.[3][8][9]

The presence of the formyl group is generally well-tolerated in Suzuki-Miyaura couplings, and high yields of the desired biaryl products can be achieved.[3] The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve efficient coupling.[3]

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 5-(4-Formylphenyl)-nicotinic Acid via Suzuki-Miyaura Coupling[3]

This protocol describes the coupling of 5-bromonicotinic acid with 4-formylphenylboronic acid.

Materials:

-

5-Bromonicotinic acid (1a)

-

4-Formylphenylboronic acid (2a)

-

[Pd(PPh₃)₄] (Palladium tetrakistriphenylphosphine)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

Under an argon atmosphere, dissolve 5-bromonicotinic acid (14.4 g, 71.2 mmol) in 1,2-dimethoxyethane (570 mL).

-

Add an aqueous solution of sodium carbonate (Na₂CO₃).

-

Add 4-formylphenylboronic acid.

-

Add the palladium catalyst, [Pd(PPh₃)₄].

-

Heat the reaction mixture under reflux. The reaction time may vary (e.g., 48-72 hours) depending on the specific substrates.

-

After completion of the reaction (monitored by TLC or HPLC), cool the mixture to room temperature.

-

Perform an aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-(4-formylphenyl)-nicotinic acid.

Results: The coupling of 5-bromonicotinic acid with 4-formylphenylboronic acid generally proceeds in good to high yields.

Role in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling reaction is a copper-catalyzed method for forming C-N and C-O bonds, coupling arylboronic acids with amines, amides, or alcohols.[10][11][12] This reaction offers a valuable alternative to the Buchwald-Hartwig amination. Formyl-substituted phenylboronic acids can be successfully employed in Chan-Lam couplings, providing a route to N-aryl and O-aryl benzaldehydes.

The reaction is typically carried out in the presence of a copper catalyst (e.g., copper(II) acetate) and a base, often in the presence of air as the oxidant.[10][12]

Logical Workflow for Chan-Lam Coupling

Caption: A proposed catalytic cycle for the Chan-Lam coupling reaction.

Experimental Protocol: General Procedure for Chan-Lam C-N Coupling[10]

This protocol provides a general framework for the copper-catalyzed amination of arylboronic acids.

Materials:

-

Formyl-substituted phenylboronic acid

-

Amine or aniline

-

Copper(II) acetate [Cu(OAc)₂]

-

2,6-Lutidine (base)

-

Myristic acid (additive)

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

To a reaction vessel, add the formyl-substituted phenylboronic acid, the amine or aniline, and myristic acid.

-

Add the solvent (e.g., DCM).

-

Add 2,6-lutidine as the base.

-

Add the copper(II) acetate catalyst.

-

Stir the reaction mixture at room temperature, open to the air.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography.

Synthesis of Formylphenylboronic Acids

The reliable synthesis of formylphenylboronic acids is crucial for their application in research and development. Several synthetic routes have been established.

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid[13]

This protocol outlines a synthesis from potassium phenyltrifluoroborate.

Materials:

-

Potassium phenyltrifluoroborate

-

Iron(III) chloride (FeCl₃)

-

Triethoxysilane

-

Methanol

-

Tetrahydrofuran (THF)

-

Water

-

Neutral absorption alumina

-

Ethyl acetate

-

Hexanes

Procedure 1 (from Potassium Phenyltrifluoroborate):

-

Dissolve iron(III) chloride (185 mg, 1.10 mmol) in a 1:1 mixture of THF and water (3 mL).

-

Add potassium phenyltrifluoroborate (184 mg, 1.00 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Pass the reaction mixture through a short column containing neutral absorption alumina.

-

Wash the alumina with a 2:1 mixture of ethyl acetate and hexanes to elute the product.

-

Alternatively, the boronic acid can be isolated by simple extraction techniques.

-

The yield of 4-formylphenylboronic acid is reported to be 86%.

Procedure 2 (from an Alkene Precursor):

-

In a 25 mL reaction flask, add ferric chloride (0.05 mmol), the alkene precursor (0.5 mmol), triethoxysilane (1.5 mmol), and methanol (2.0 mL) in the air.

-

After mixing at room temperature, reflux the reaction mixture for 12 hours.

-

After completion, the product can be isolated by direct chromatography with a reported yield of 88%.

Conclusion

The formyl group is a highly influential substituent that profoundly impacts the reactivity of phenylboronic acids. Its strong electron-withdrawing nature enhances the acidity of the boronic acid moiety, a property that can be finely tuned by its position on the aromatic ring. Despite its electronic effects, the formyl group is well-tolerated in key synthetic transformations such as the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, making formyl-substituted phenylboronic acids invaluable building blocks in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. A thorough understanding of the interplay between the electronic and steric effects of the formyl group is essential for the rational design of synthetic strategies and the development of novel chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Chan-Lam Coupling [organic-chemistry.org]

- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

The Decisive Influence of Substituents on Phenylboronic Acid: A Technical Guide to Electronic and Steric Effects

For Researchers, Scientists, and Drug Development Professionals

Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling and their application as sensors and in drug delivery systems are fundamentally governed by the electronic and steric nature of substituents on the phenyl ring. This technical guide provides an in-depth analysis of these effects, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their endeavors.

Quantifying Substituent Effects: A Tabular Summary

The electronic and steric influence of a substituent can be quantitatively described by various parameters. The following tables summarize key constants for a range of common substituents, providing a valuable resource for predicting and understanding the behavior of substituted phenylboronic acids.

Electronic Effects: Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = σρ or log(K/K₀) = σρ, is a cornerstone of physical organic chemistry that quantifies the influence of meta- and para-substituents on the reactivity and equilibrium of aromatic systems.[1] The substituent constant, σ, reflects the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[2]

| Substituent | σ_meta | σ_para | σ⁺ (para) | σ⁻ (para) |

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 | -0.31 | -0.13 |

| -C(CH₃)₃ | -0.10 | -0.20 | -0.26 | -0.17 |

| -F | 0.34 | 0.06 | -0.07 | 0.17 |

| -Cl | 0.37 | 0.23 | 0.11 | 0.27 |

| -Br | 0.39 | 0.23 | 0.15 | 0.26 |

| -I | 0.35 | 0.18 | 0.14 | 0.27 |

| -OH | 0.12 | -0.37 | -0.92 | -0.16 |

| -OCH₃ | 0.11 | -0.27 | -0.78 | -0.10 |

| -NH₂ | -0.16 | -0.66 | -1.3 | -0.38 |

| -N(CH₃)₂ | -0.15 | -0.83 | -1.7 | -0.44 |

| -CN | 0.56 | 0.66 | 0.66 | 0.89 |

| -NO₂ | 0.71 | 0.78 | 0.79 | 1.27 |

| -CHO | 0.36 | 0.43 | - | 1.13 |

| -COCH₃ | 0.38 | 0.50 | - | 0.87 |

| -COOH | 0.35 | 0.44 | - | 0.73 |

| -CF₃ | 0.43 | 0.54 | - | 0.74 |

| -SO₂CH₃ | 0.64 | 0.73 | - | 1.05 |

Data compiled from various sources.[3][4][5][6]

Steric Effects: Taft Steric Parameters (Eₛ)

The Taft equation extends the Hammett relationship to aliphatic systems and, importantly for ortho-substituted aromatics, separates polar, steric, and resonance effects.[7][8] The steric parameter, Eₛ, quantifies the steric bulk of a substituent. More negative Eₛ values indicate greater steric hindrance.[9]

| Substituent | Eₛ |

| H | 1.24 |

| CH₃ | 0.00 |

| CH₂CH₃ | -0.07 |

| CH(CH₃)₂ | -0.47 |

| C(CH₃)₃ | -1.54 |

| F | -0.46 |

| Cl | -0.97 |

| Br | -1.16 |

| I | -1.40 |

| OH | -0.55 |

| OCH₃ | -0.55 |

| CN | -0.51 |

| C₆H₅ | -3.82 |

Data compiled from various sources.[7][9][10]

Acidity of Substituted Phenylboronic Acids (pKa)

The pKa of a phenylboronic acid is a direct measure of its Lewis acidity and is highly sensitive to the electronic effects of substituents. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.[11][12]

| Substituent | Position | pKa |

| -H | - | 8.83 |

| 4-F | para | 8.77 |

| 3-F | meta | 8.35 |

| 2-F | ortho | 8.68 |

| 4-CF₃ | para | 7.91 |

| 3-CF₃ | meta | 7.96 |

| 2-CF₃ | ortho | 8.52 |

| 4-OCH₃ | para | 9.25 |

| 4-CHO | para | 7.8 |

| 2-CHO | ortho | 5.3-7.3 |

| 2-((dimethylamino)methyl) | ortho | ~5.3 |

Data compiled from various sources.[11][13][14][15] Note that the pKa of 2-formylphenylboronic acid can vary due to the equilibrium between the open-chain and cyclic benzoxaborole forms.

Experimental Protocols

Reproducible and accurate experimental data are the foundation of scientific advancement. This section provides detailed methodologies for key experiments used to characterize the properties of substituted phenylboronic acids.

Synthesis of Substituted Phenylboronic Acids

A common and versatile method for the synthesis of substituted phenylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[16][17][18]

General Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of the corresponding substituted aryl halide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is then added dropwise via the dropping funnel. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The completion of the Grignard reagent formation is indicated by the consumption of most of the magnesium.

-

Borylation: The Grignard reagent solution is cooled to -78 °C using a dry ice/acetone bath. A solution of triisopropyl borate or trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise at a rate that maintains the internal temperature below -60 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction mixture is cooled in an ice bath, and a 2 M solution of hydrochloric acid is slowly added to quench the reaction and hydrolyze the boronic ester. The mixture is stirred for 1-2 hours at room temperature.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water, toluene, or a mixture of solvents).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acid by monitoring the pH of a solution as a titrant of known concentration is added.[2][19][20][21]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the substituted phenylboronic acid (e.g., 1 mM) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[19]

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

-

Titration:

-

Place a known volume (e.g., 20 mL) of the phenylboronic acid solution containing the background electrolyte into a thermostated titration vessel.

-

If the sample is acidic, it can be made more acidic (e.g., to pH 2) with the standard HCl solution.[19]

-

Begin the titration by adding small, precise increments of the standard NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and entered the basic region (e.g., pH 12).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

-

Alternatively, specialized software can be used to fit the titration data and calculate the pKa value.

-

Determination of pKa by Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[1][22][23]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent.

-

Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant aliquot of the phenylboronic acid stock solution to ensure the final concentration is the same in all samples.

-

Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance for both the acidic (HA) and basic (A⁻) forms of the phenylboronic acid.

-

At a chosen wavelength where there is a significant difference in absorbance between the two forms, plot the absorbance versus the pH.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.

-

Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged: pKa = pH + log[(A - AA⁻) / (AHA - A)] where A is the absorbance at a given pH, AA⁻ is the absorbance of the fully deprotonated form, and AHA is the absorbance of the fully protonated form.

-

Kinetic Study of the Suzuki-Miyaura Cross-Coupling Reaction

Understanding the kinetics of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and elucidating the role of substituents.[24]

General Protocol:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and maintained under an inert atmosphere, combine the aryl halide, the substituted phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and the solvent (e.g., toluene, dioxane, or DMF).[25][26]

-

Initiation and Monitoring: The reaction is initiated by heating to the desired temperature. At regular time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching and Analysis: Each aliquot is immediately quenched (e.g., by adding a cold solution of a suitable quenching agent) to stop the reaction. The quenched samples are then analyzed by a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting materials and the product.

-

Data Analysis: The concentration data is plotted against time to obtain reaction progress curves. From these curves, the initial reaction rate can be determined. By systematically varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant (k) can be determined. A Hammett plot can then be constructed by plotting log(k/k₀) for a series of substituted phenylboronic acids against their respective σ values to determine the reaction constant (ρ).

Visualizing Core Concepts

Graphical representations are powerful tools for understanding complex relationships and processes. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the effects of substituents on phenylboronic acids.

The Hammett and Taft Equations

These diagrams illustrate the linear free-energy relationships that form the basis for quantifying electronic and steric effects.

Experimental Workflow for pKa Determination

This diagram outlines the typical steps involved in determining the pKa of a substituted phenylboronic acid using potentiometric titration.

References

- 1. scirp.org [scirp.org]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. global.oup.com [global.oup.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Hammett substituent constants [stenutz.eu]

- 6. web.viu.ca [web.viu.ca]

- 7. Taft equation - Wikipedia [en.wikipedia.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 10. Hammett Sigma Constants* [wiredchemist.com]

- 11. mdpi.com [mdpi.com]

- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 17. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. ulm.edu [ulm.edu]

- 23. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. youtube.com [youtube.com]

- 26. Yoneda Labs [yonedalabs.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of (3-Formyl-5-methylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

(3-Formyl-5-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its bifunctional nature, possessing both a reactive boronic acid moiety and a formyl group, makes it a versatile reagent in the development of novel pharmaceutical compounds and functional materials. This guide provides an in-depth overview of the critical safety, handling, and storage protocols necessary to ensure the safe and effective use of this compound in a laboratory setting. The following information is compiled from safety data sheets of structurally similar formylphenylboronic acids and general best practices for handling such reagents.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A / 1 | H319: Causes serious eye irritation.[1] / Causes serious eye damage.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Danger/Warning[1]

Safe Handling Protocols

Adherence to stringent handling procedures is paramount to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against dust particles and splashes. |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant clothing may be necessary depending on the experimental context.[2] | Prevents direct skin contact and irritation.[1] |

| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is recommended.[2] | Avoids inhalation of dust which can cause respiratory irritation.[1] |

Engineering Controls

Engineering controls are designed to isolate the hazard from the operator.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[3]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust.[1]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Remove contaminated clothing and wash it before reuse.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5] |

Storage and Stability

Proper storage is crucial for maintaining the integrity and stability of this compound.

| Parameter | Recommendation |

| Temperature | Keep refrigerated.[1] Some suppliers recommend storage at 3-5 °C.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] Boronic acids can be sensitive to oxidation. |

| Container | Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] |

| Incompatible Materials | Strong acids and strong bases.[1] |

| Moisture | Boronic acids and their esters can be sensitive to hydrolysis.[6] Store in a dry environment. |

Some suppliers may utilize cold-chain transportation to maintain product quality.[7]

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

Personal Precautions

-

Evacuate personnel to a safe area.[2]

-

Ensure adequate ventilation.[2]

-

Wear appropriate personal protective equipment as outlined in Section 2.1.[2]

Environmental Precautions

Containment and Cleanup

-

Use spark-proof tools and explosion-proof equipment.[2]

-

Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[4]

-

Clean the affected area thoroughly.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows for the safe handling and storage of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Recommended storage protocol for this compound.

Caption: Logical flow for responding to a spill of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.es [fishersci.es]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 7. 870777-33-6|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Solubility Profile of (3-Formyl-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility of (3-Formyl-5-methylphenyl)boronic acid in common laboratory solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this guide extrapolates solubility trends from structurally similar phenylboronic acids. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility data for their specific applications.